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molecular formula C6H8O2S B8697811 (4-Methoxythiophen-3-yl)methanol

(4-Methoxythiophen-3-yl)methanol

Cat. No. B8697811
M. Wt: 144.19 g/mol
InChI Key: FNUXZOYHWRUVPH-UHFFFAOYSA-N
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Patent
US07491735B2

Procedure details

4-Methylthiophene-3-carboxylic acid (158 mg, 1.00 mmol) was reduced with BH3-THF (1.0M in THF, 3.0 mL, 3.0 mmol) in THF (2 mL) at room temperature and treated with MeOH to give (4-methoxy-thiophen-3-yl)-methanol as an oil (144 mg, 100%) after work-up.
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1[C:3]([C:7]([OH:9])=O)=[CH:4][S:5][CH:6]=1.B.C1C[O:14][CH2:13]C1.CO>C1COCC1>[CH3:13][O:14][C:2]1[C:3]([CH2:7][OH:9])=[CH:4][S:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
158 mg
Type
reactant
Smiles
CC=1C(=CSC1)C(=O)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=CSC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 144 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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